molecular formula C8H8F3N3OS B12122146 N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

Cat. No.: B12122146
M. Wt: 251.23 g/mol
InChI Key: YZRDHAMTLGOOIA-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide, also known by its chemical formula C₈H₈F₃N₃S , is an intriguing organic compound. Its structure features a trifluoromethoxyphenyl group attached to a hydrazinecarbothioamide moiety. The compound’s molecular weight is approximately 235.23 g/mol .

Preparation Methods

Synthetic Routes:

Industrial Production:

The industrial-scale synthesis of this compound involves optimizing the above synthetic routes for efficiency and yield.

Chemical Reactions Analysis

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide participates in various reactions:

    Oxidation/Reduction: It can undergo redox reactions.

    Substitution: Substituents on the phenyl ring can be modified.

    Common Reagents: Hydrazine hydrate, isopropanol, and aryl isothiocyanates.

    Major Products: Thiosemicarbazides and the final compound.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for synthesizing other compounds.

    Biology: Studying its interactions with biomolecules.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is unique due to its trifluoromethoxy group, similar compounds include hydrazinecarbothioamides and related derivatives.

Remember that safety precautions should be followed when handling this compound due to its hazardous nature

Properties

Molecular Formula

C8H8F3N3OS

Molecular Weight

251.23 g/mol

IUPAC Name

1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16)

InChI Key

YZRDHAMTLGOOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN

Origin of Product

United States

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